3,3-Dimethyl-2-oxohexanedioic acid

Description

Nomenclature and Structural Characteristics of 3,3-Dimethyl-2-oxohexanedioic Acid

The systematic IUPAC name for this compound is this compound. Its structure consists of a six-carbon chain (hexanedioic acid) with a ketone group at the second carbon (2-oxo) and two methyl groups attached to the third carbon (3,3-dimethyl).

The presence of the gem-dimethyl group at the C3 position is a defining structural feature, introducing a significant degree of steric hindrance around the alpha-keto acid functionality. This branching influences the molecule's reactivity, solubility, and interaction with biological systems.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H12O5 |

| Molecular Weight | 188.18 g/mol |

| Canonical SMILES | CC(C)(CC(=O)O)C(=O)C(=O)O |

Chemical Classifications and Relationship to Other Oxo Dicarboxylic Acids

This compound belongs to the family of alpha-keto acids, also known as 2-oxoacids. wikipedia.org This class is distinguished by the ketone group at the carbon adjacent to a carboxylic acid. It is also classified as a dicarboxylic acid due to the presence of two carboxyl groups.

Its relationship to other oxo dicarboxylic acids, such as 2-oxoadipic acid and 3-oxoadipic acid, is defined by the position of the oxo group and the substitution pattern on the carbon backbone.

2-Oxoadipic acid (α-ketoadipic acid): This is an unbranched six-carbon dicarboxylic acid with a ketone at the C2 position. wikipedia.org It is a key intermediate in the metabolism of the amino acids lysine (B10760008) and tryptophan. wikipedia.orghmdb.ca The key difference from this compound is the absence of the two methyl groups.

3-Oxoadipic acid (β-ketoadipic acid): In this isomer, the ketone group is located at the C3 position. chemicalbook.com It is a metabolite in the degradation of certain aromatic compounds by bacteria. chemicalbook.com Unlike this compound, the ketone is not at the alpha position relative to a carboxyl group.

The table below provides a comparison of these related compounds.

| Compound | Structure | Key Features |

| This compound | A six-carbon chain with a ketone at C2 and two methyl groups at C3. | Branched-chain alpha-keto dicarboxylic acid. |

| 2-Oxoadipic acid | A six-carbon chain with a ketone at C2. | Unbranched alpha-keto dicarboxylic acid. wikipedia.org |

| 3-Oxoadipic acid | A six-carbon chain with a ketone at C3. | Unbranched beta-keto dicarboxylic acid. chemicalbook.com |

General Significance of Branched Alpha-Keto Acids in Organic Chemistry and Biochemistry

Branched-chain alpha-keto acids (BCKAs) are a significant class of molecules with diverse roles in chemistry and biology. In organic synthesis, alpha-keto acids are valuable as acylating agents, serving as alternatives to more reactive and less stable acyl chlorides. mdpi.comacs.org The presence of branching can influence the stereochemical outcome of reactions and provide access to complex molecular architectures.

In biochemistry, BCKAs are primarily known as the deaminated products of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. wikipedia.orgresearchgate.net This conversion is a reversible transamination reaction that occurs in various tissues, particularly skeletal muscle. nih.gov The resulting BCKAs can then be oxidatively decarboxylated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, a crucial step in BCAA catabolism. wikipedia.orgnih.gov

The metabolism of BCKAs is vital for energy production and is linked to various physiological and pathological states. researchgate.netnih.gov For instance, defects in the BCKDH complex lead to the accumulation of BCAAs and BCKAs, resulting in a serious metabolic disorder known as Maple Syrup Urine Disease. wikipedia.org

Contemporary Research Landscape and Emerging Areas of Investigation for Alpha-Keto Acids and Their Derivatives

The field of alpha-keto acid research is dynamic, with several emerging areas of investigation. A significant focus is on the development of novel synthetic methodologies. mdpi.com Modern approaches, including photocatalysis and electrochemical synthesis, are being explored to produce alpha-keto acids and their esters in a more environmentally friendly and efficient manner. mdpi.commdpi.com These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional oxidative techniques. mdpi.com

In medicinal chemistry, alpha-keto acid derivatives, particularly alpha-ketoamides, are recognized as "privileged structures." nih.govacs.org This means they can serve as versatile scaffolds for designing ligands that interact with a wide range of biological targets. acs.org The alpha-ketoamide moiety can act as either a non-electrophilic component to provide structural rigidity or as an electrophilic warhead to form covalent bonds with enzyme active sites. nih.govacs.org

Furthermore, there is growing interest in the biotechnological production of alpha-keto acids from renewable resources. researchgate.netnih.gov Metabolic engineering of microorganisms is being employed to create efficient biocatalysts for the synthesis of various alpha-keto acids, offering a sustainable alternative to chemical synthesis. nih.gov Research also continues to unravel the complex signaling roles of BCKAs and their metabolites in cellular processes, including their influence on nutrient sensing pathways and their potential links to metabolic diseases. nih.govdtic.mil

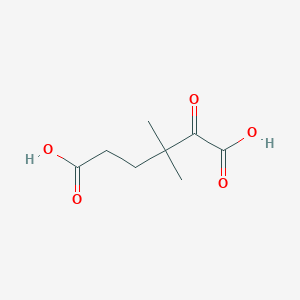

Structure

3D Structure

Properties

Molecular Formula |

C8H12O5 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3,3-dimethyl-2-oxohexanedioic acid |

InChI |

InChI=1S/C8H12O5/c1-8(2,4-3-5(9)10)6(11)7(12)13/h3-4H2,1-2H3,(H,9,10)(H,12,13) |

InChI Key |

CFQBSPAUTMWSRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity and Transformation of 3,3 Dimethyl 2 Oxohexanedioic Acid

Keto-Enol Tautomerism and Equilibrium Studies of the 2-Oxo Group in 3,3-Dimethyl-2-oxohexanedioic Acid

The 2-oxo group of this compound can exist in equilibrium with its enol tautomer. Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org The keto form is generally more stable for simple ketones and aldehydes. openstax.org

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. openstax.org Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of a proton from the α-carbon to form the enol. In basic conditions, an α-proton is removed to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. openstax.org

For this compound, the presence of the gem-dimethyl group at the adjacent carbon (C3) means there are no α-hydrogens on that side of the carbonyl group. Therefore, enolization can only occur towards the C1 carboxylic acid group. This results in the formation of 2-hydroxy-3,3-dimethyl-2-hexenedioic acid. The stability of this enol form would be influenced by factors such as intramolecular hydrogen bonding between the newly formed hydroxyl group and the adjacent carboxyl group.

Table 1: Illustrative Keto-Enol Tautomerism Equilibrium Data

| Tautomer | Structure | Estimated % at Equilibrium (in nonpolar solvent) | Notes |

| Keto Form | This compound | >95% | The keto form is generally more stable for α-keto acids. |

| Enol Form | 2-Hydroxy-3,3-dimethyl-2-hexenedioic acid | <5% | The enol form can be stabilized by intramolecular hydrogen bonding. |

Reactions of the Alpha-Keto Carboxylic Acid Moiety (e.g., Decarboxylation, Condensation Reactions)

The α-keto acid functionality is prone to decarboxylation, particularly upon heating. The mechanism of decarboxylation for α-keto acids can be complex and may involve the formation of an enol intermediate. masterorganicchemistry.com However, unlike β-keto acids which readily decarboxylate through a cyclic transition state, the decarboxylation of α-keto acids is generally less facile. masterorganicchemistry.com

For this compound, decarboxylation would lead to the loss of carbon dioxide from the C1 carboxylic acid, potentially forming 3,3-dimethyl-2-oxopentanoic acid. The presence of the gem-dimethyl group may influence the rate of this reaction due to steric hindrance.

Condensation reactions, such as the aldol (B89426) condensation, typically require the presence of α-hydrogens. ncert.nic.in As this compound lacks α-hydrogens on the C3 side of the keto group, it cannot act as a nucleophile in a typical aldol-type condensation at that position. However, the carboxylic acid groups can participate in other types of condensation reactions.

Reactivity of Carboxyl Groups (e.g., Esterification, Amidation, Anhydride (B1165640) Formation)

The two carboxylic acid groups in this compound can undergo typical reactions of this functional group.

Esterification: In the presence of an alcohol and an acid catalyst, both carboxyl groups can be converted to esters. The rate of esterification at the C1 carboxyl group may be slightly reduced due to the steric hindrance imposed by the adjacent gem-dimethyl group.

Amidation: Reaction with amines, often activated by a coupling agent, will form the corresponding amides. Similar to esterification, the reactivity of the C1 carboxyl group may be sterically hindered.

Anhydride Formation: Intramolecular anhydride formation can occur upon heating, leading to the formation of 3,3-dimethyl-2-oxohexanedioic anhydride. The gem-dimethyl group, through the Thorpe-Ingold effect, is expected to facilitate this intramolecular cyclization. The Thorpe-Ingold effect posits that gem-dialkyl substitution on a chain brings the reactive ends closer together, thus increasing the rate of cyclization.

Influence of the 3,3-Dimethyl Substitution on Reaction Selectivity and Rate

The 3,3-dimethyl substitution has a profound impact on the reactivity of the molecule.

Thorpe-Ingold Effect: As mentioned, the gem-dimethyl group is expected to accelerate intramolecular reactions, such as anhydride formation. This is due to the compression of the bond angle between the two methyl groups, which in turn reduces the angle between the two carboxylic acid chains, bringing them into closer proximity for reaction.

Steric Hindrance: The bulky gem-dimethyl group sterically hinders reactions at the adjacent C2 keto and C1 carboxyl positions. This can decrease the rate of reactions involving nucleophilic attack at these sites. For example, the rate of esterification or amidation at the C1 position would likely be slower than at the C6 position.

Electronic Effects: The alkyl groups are weakly electron-donating, which can slightly decrease the electrophilicity of the C2 keto group.

Table 2: Illustrative Data on the Influence of the 3,3-Dimethyl Group on Reaction Rates

| Reaction | Relative Rate (Compared to 3-oxohexanedioic acid) | Rationale |

| Intramolecular Anhydride Formation | Faster | Thorpe-Ingold Effect |

| Esterification at C1 | Slower | Steric Hindrance |

| Nucleophilic attack at C2 | Slower | Steric Hindrance and minor electronic effects |

Disclaimer: The data in this table is illustrative and based on established chemical principles like the Thorpe-Ingold effect and steric hindrance. Specific kinetic data for this compound is not available in the reviewed literature.

Oxidation and Reduction Potentials and Corresponding Transformational Pathways

Oxidation: The α-keto acid moiety can be susceptible to oxidative decarboxylation, a process where the α-keto acid is oxidized, leading to the loss of a carbon dioxide molecule. nih.gov This can be achieved using various oxidizing agents. For instance, reaction with hydrogen peroxide can lead to the formation of 3,3-dimethylglutaric acid. Vigorous oxidation can lead to the cleavage of the carbon-carbon bond. ncert.nic.in

Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com This would yield 2-hydroxy-3,3-dimethylhexanedioic acid. The two carboxylic acid groups can also be reduced to primary alcohols under stronger reducing conditions, typically with LiAlH₄.

Investigation of Rearrangement Reactions and Isomerizations

Under certain conditions, particularly those involving the formation of carbocation intermediates, this compound could potentially undergo rearrangement reactions. For instance, a Wagner-Meerwein rearrangement could occur if a carbocation is generated at a carbon adjacent to the quaternary center. acs.org This might involve the migration of a methyl group to an adjacent carbocation, leading to a more stable carbocation and a rearranged carbon skeleton. Such rearrangements are often observed in the study of 3,3-dialkyl substituted systems. acs.org

Interaction with Nucleophiles and Electrophiles

Nucleophiles: The primary electrophilic center in the molecule is the carbon of the 2-oxo group. It is susceptible to nucleophilic attack. ncert.nic.in However, as previously noted, the steric hindrance from the adjacent gem-dimethyl group would likely decrease the rate of attack compared to a less substituted ketone. The carbons of the two carboxyl groups are also electrophilic and can be attacked by nucleophiles, leading to esterification or amidation.

Electrophiles: The enol form of this compound can act as a nucleophile, reacting with electrophiles at the C2 position. For example, in the presence of an acid catalyst, the enol could react with halogens, leading to halogenation at the C2 position.

Derivatives and Analogues of 3,3 Dimethyl 2 Oxohexanedioic Acid: Design, Synthesis, and Characterization

Synthesis of Esters and Amides for Solubility and Reactivity Modulation

The conversion of carboxylic acids to their corresponding esters and amides is a fundamental strategy in organic synthesis to enhance solubility in organic solvents and to modulate chemical reactivity. For 3,3-Dimethyl-2-oxohexanedioic acid, these derivatives can be prepared through standard esterification and amidation reactions.

Esterification, such as the formation of dimethyl 3,3-dimethyl-2-oxohexanedioate, can be achieved by reacting the diacid with an alcohol, like methanol, in the presence of an acid catalyst. A related compound, dimethyl 3-oxoadipate, is synthesized from 3-oxoadipic acid and methanol. rsc.org The presence of the gem-dimethyl group at the 3-position in the target molecule is not expected to significantly hinder this reaction.

The synthesis of amides would typically proceed through the activation of the carboxylic acid groups, for instance, by conversion to an acyl chloride, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents, thereby fine-tuning the properties of the resulting derivative.

A close analogue, Dimethyl 3-oxoadipate, serves as a versatile building block in organic synthesis. chemicalbook.com Its β-ketoester functionality allows for a range of chemical transformations, and the presence of two ester groups provides multiple points for modification. chemicalbook.com It is reasonable to assume that esters of this compound would exhibit similar reactivity, making them valuable intermediates in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Dimethyl 3-oxoadipate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₅ |

| Molecular Weight | 188.18 g/mol |

| CAS Number | 5457-44-3 |

Data sourced from PubChem CID 79561 nih.gov

Preparation of Reduced or Oxidized Forms

The chemical structure of this compound offers multiple sites for redox transformations, leading to a variety of reduced and oxidized derivatives.

The ketone group at the 2-position is a prime target for reduction. The reduction of the closely related 3-oxohexanedioic acid dimethyl ester to 3-hydroxyadipic acid has been demonstrated using sodium borohydride (B1222165). google.com A similar reduction of this compound or its esters would yield the corresponding 2-hydroxy derivative, 3,3-Dimethyl-2-hydroxyhexanedioic acid. The choice of reducing agent would be critical to selectively reduce the ketone without affecting the carboxylic acid or ester functionalities.

Further reduction could potentially lead to a dihydroxy derivative, although controlling the stereochemistry of such a reaction would be a significant challenge.

Oxidation of this compound could potentially occur at the carbon-carbon bonds, although this would likely require harsh conditions and could lead to fragmentation of the molecule. A more controlled oxidation could be envisioned if the ketone were first converted to a different functional group. For instance, a Baeyer-Villiger oxidation of a cyclic analogue could be a potential route to introduce an oxygen atom into the carbon backbone.

Incorporation into Polymeric Structures or Supramolecular Assemblies

Dicarboxylic acids are fundamental building blocks in the synthesis of polymers, such as polyesters and polyamides. The two carboxylic acid groups of this compound allow for its potential incorporation into polymeric chains through condensation polymerization with diols or diamines. The gem-dimethyl group would likely impart increased rigidity and potentially alter the thermal and mechanical properties of the resulting polymer compared to its unsubstituted analogue.

Furthermore, dicarboxylic acids are well-known for their ability to form predictable supramolecular assemblies through hydrogen bonding. rsc.org These non-covalent interactions can lead to the formation of well-ordered, crystalline structures. The combination of carboxylic acid groups and the ketone functionality in this compound could lead to the formation of complex and potentially functional supramolecular architectures. The interplay of hydrogen bonds involving both the carboxylic acid protons and the ketone oxygen could direct the self-assembly into unique one-, two-, or three-dimensional networks.

Development of Chiral Derivatives for Asymmetric Synthesis Applications

The creation of chiral molecules in an enantiomerically pure form is a major focus of modern organic synthesis. While this compound itself is achiral, its derivatives can be designed to be chiral and to serve as building blocks in asymmetric synthesis.

For instance, the reduction of the ketone at the 2-position to a hydroxyl group creates a new stereocenter. Asymmetric reduction, using chiral reducing agents or catalysts, could potentially afford enantiomerically enriched 3,3-Dimethyl-2-hydroxyhexanedioic acid. This chiral hydroxy-diacid could then be used as a versatile starting material for the synthesis of other complex chiral molecules.

Although no specific examples for this exact molecule are available, the principles of asymmetric synthesis are well-established. The development of chiral ligands and catalysts for the enantioselective transformation of α-keto acids is an active area of research. These methodologies could likely be adapted for the asymmetric synthesis of chiral derivatives of this compound.

Spectroscopic Characterization of Novel Derivatives

The characterization of any newly synthesized derivative of this compound would rely heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: The IR spectrum of an ester derivative, such as dimethyl 3,3-dimethyl-2-oxohexanedioate, would be expected to show strong absorption bands characteristic of the carbonyl groups. Based on data for the analogous dimethyl 3-oxoadipate, one would anticipate a strong C=O stretching vibration for the ester groups around 1730-1750 cm⁻¹ and another for the ketone around 1715 cm⁻¹. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. For a dimethyl ester derivative, one would expect to see singlets for the two methyl groups on the ester functionalities and a singlet for the gem-dimethyl group at the 3-position. The methylene (B1212753) protons would appear as multiplets.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the esters and the ketone, typically in the range of 160-210 ppm. The quaternary carbon at the 3-position and the carbons of the methyl groups would also have characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the derivatives. For dimethyl 3-oxoadipate, the electron ionization (EI) mass spectrum shows characteristic fragmentation patterns that can be used for its identification. nist.gov Similar fragmentation would be expected for the dimethyl ester of this compound, with shifts in fragment masses corresponding to the additional dimethyl group.

Table 2: Predicted Spectroscopic Data for Dimethyl 3,3-Dimethyl-2-oxohexanedioate

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| IR (Infrared) | C=O (ester) stretch: ~1735 cm⁻¹; C=O (ketone) stretch: ~1715 cm⁻¹ |

| ¹H NMR | Singlets for OCH₃ groups, singlet for C(CH₃)₂ group, multiplets for CH₂ groups |

| ¹³C NMR | Signals for C=O (ester and ketone), quaternary carbon, OCH₃ carbons, C(CH₃)₂ carbons, and CH₂ carbons |

| Mass Spectrometry (EI) | Molecular ion peak corresponding to the molecular weight, fragmentation pattern showing loss of methoxy (B1213986) and other characteristic fragments |

Predictions are based on general spectroscopic principles and data from analogous compounds.

Advanced Analytical Methodologies for Detection and Quantification of 3,3 Dimethyl 2 Oxohexanedioic Acid in Research Matrices

Chromatographic Techniques (e.g., GC-MS, LC-MS) with Emphasis on Chemical Derivatization Strategies

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of 3,3-Dimethyl-2-oxohexanedioic acid. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often depends on the sample matrix and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its high chromatographic resolution and extensive spectral libraries, GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxyl groups, is non-volatile. Therefore, chemical derivatization is an essential prerequisite for its analysis by GC-MS. This process involves converting the polar functional groups into less polar, more volatile derivatives.

Common derivatization strategies include:

Silylation: This is a widely used method where active hydrogens in the carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. The resulting TMS esters of this compound are significantly more volatile and produce characteristic mass spectra.

Esterification followed by Silylation: In some cases, a two-step derivatization is preferred. The carboxyl groups are first esterified (e.g., methylation with diazomethane (B1218177) or methanolic HCl) followed by silylation of any remaining hydroxyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing this compound in its native form, thus avoiding the need for derivatization. This technique is particularly well-suited for complex biological matrices. Reversed-phase chromatography is commonly used, where a polar mobile phase and a non-polar stationary phase separate the components of the mixture. The separated analytes are then introduced into the mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of organic acids, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous confirmation of the elemental composition of this compound. This capability is instrumental in distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

HRMS is also a powerful tool for impurity profiling. By analyzing the sample with high mass accuracy, it is possible to detect and identify trace-level impurities that may be present alongside this compound. This is critical in research settings to ensure the purity of standards and to understand potential interferences in biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. It provides information about the chemical environment of individual atoms within the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons, and any other protons in the molecule, with their chemical shifts and coupling patterns providing key structural information.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show distinct peaks for the carbonyl carbon, the carboxyl carbon, the quaternary carbon, the methylene carbons, and the methyl carbons.

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural insights by showing correlations between different nuclei. COSY spectra reveal proton-proton couplings, while HSQC spectra show correlations between protons and their directly attached carbons. These 2D NMR experiments are invaluable for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the this compound molecule.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=O stretch of the ketone and the carboxylic acid groups, as well as the O-H stretch of the carboxylic acid.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It can also provide information about the vibrational modes of the molecule and is particularly useful for symmetric vibrations that may be weak or absent in the IR spectrum.

Hyphenated Techniques for Enhanced Sensitivity and Specificity in Complex Biological Systems

To achieve the highest levels of sensitivity and specificity, especially in complex biological matrices like plasma or urine, hyphenated analytical techniques are employed. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is particularly powerful.

In LC-MS/MS, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of detection. LC-HRMS combines the separation power of LC with the high mass accuracy of HRMS, allowing for confident identification and quantification even in the presence of a multitude of other compounds.

Quantitative Analysis Methods and Validation Protocols for Research Applications

For quantitative analysis in a research setting, robust and validated analytical methods are essential. The development of such a method typically involves the use of an internal standard, which is a compound with similar chemical properties to the analyte but a different mass, added to the sample at a known concentration.

Method validation is a critical process to ensure the reliability of the analytical data. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

A comprehensive validation report detailing these parameters is crucial for ensuring the quality and reproducibility of the research findings.

Computational and Theoretical Chemistry Studies of 3,3 Dimethyl 2 Oxohexanedioic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

No published studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, reactivity, or to predict properties like orbital energies (HOMO/LUMO) and electrostatic potential maps for 3,3-Dimethyl-2-oxohexanedioic acid were found.

Conformational Analysis and Energy Landscape Mapping of the Compound

There is no available research on the conformational analysis or the mapping of the potential energy surface for this compound. Such studies would be essential to understand its three-dimensional structure and flexibility.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been reported for this compound. Consequently, information regarding its behavior in solution, including solvation effects and intermolecular interactions with solvents or other molecules, is not available.

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

Computational modeling has not been used to elucidate reaction mechanisms involving this compound. There are no published analyses of its potential reaction pathways or the transition states involved.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

There are no computational studies that predict the spectroscopic properties of this compound. Therefore, no theoretical data for its NMR chemical shifts or IR vibrational frequencies are available for comparison with experimental results.

Computational Modeling of Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)

No computational docking or molecular dynamics studies have been performed to investigate the potential interactions of this compound with biological macromolecules, such as enzymes. As a result, its potential as a ligand or inhibitor remains computationally unexplored.

Biological Relevance in Non Human Systems and Model Organisms

Occurrence and Distribution in Microorganisms and Plants

Direct evidence for the natural occurrence of 3,3-Dimethyl-2-oxohexanedioic acid in microorganisms or plants is currently unavailable in scientific literature. However, the structural components of the molecule suggest potential origins from the microbial degradation of branched-chain alkanes or other methylated organic compounds. Microorganisms, particularly bacteria and fungi, are well-known for their diverse metabolic capabilities, including the breakdown of complex hydrocarbons.

The presence of a gem-dimethyl group at the C3 position is a key structural feature. While common in terrestrial and marine environments, the microbial degradation of compounds with such structures can be challenging. Nevertheless, various bacterial strains have been identified that can metabolize dimethylated compounds, often through oxidative pathways. For instance, some bacteria can degrade dimethyl phthalate (B1215562) isomers, although this may require the cooperative action of different microbial species. nih.gov The initial steps in the degradation of branched-chain alkanes often involve oxidation to corresponding alcohols, aldehydes, and then carboxylic acids, which could potentially lead to the formation of dimethylated dicarboxylic acids.

In the plant kingdom, while the direct synthesis of this compound is not reported, plants do produce a vast array of secondary metabolites, some of which are methylated. For example, 2,3-dimethylmaleic anhydride (B1165640) has been isolated from Colocasia esculenta. uniprot.org It is conceivable that derivatives of such compounds could be intermediates in metabolic or degradation pathways.

Role as an Intermediate in Anabolic or Catabolic Pathways

Given its structure, this compound is likely to be an intermediate in a catabolic (degradative) pathway rather than an anabolic (biosynthetic) one. Its structural relative, 2-oxoadipic acid, is a known intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan. youtube.comqmul.ac.uk This pathway involves the conversion of these amino acids to 2-oxoadipate, which is then further metabolized.

By analogy, this compound could be a transient intermediate in the breakdown of more complex, dimethylated organic molecules. The degradation of such compounds by microorganisms often proceeds through a series of oxidation steps. If a dimethylated alkane or a related compound were to undergo ω-oxidation at one end to form a carboxylic acid, followed by oxidation at the other end, a dimethylated dicarboxylic acid could be formed. Subsequent α-oxidation could then introduce the keto group at the C2 position, yielding this compound.

The table below outlines a hypothetical catabolic pathway for a precursor compound leading to this compound, based on known microbial degradation pathways of alkanes.

| Step | Precursor Compound | Transformation | Product | General Enzyme Class |

| 1 | 3,3-Dimethylheptane | Terminal Oxidation | 3,3-Dimethylheptanoic acid | Monooxygenase |

| 2 | 3,3-Dimethylheptanoic acid | ω-Oxidation | 3,3-Dimethyl-heptanedioic acid | Hydroxylase |

| 3 | 3,3-Dimethyl-heptanedioic acid | β-Oxidation (shortening) | 3,3-Dimethyl-hexanedioic acid | Acyl-CoA Dehydrogenase, etc. |

| 4 | 3,3-Dimethyl-hexanedioic acid | α-Oxidation | 3,3-Dimethyl-2-hydroxyhexanedioic acid | α-Hydroxylase |

| 5 | 3,3-Dimethyl-2-hydroxyhexanedioic acid | Dehydrogenation | This compound | Dehydrogenase |

This table presents a speculative pathway and is for illustrative purposes only, as direct evidence for this pathway is not available.

Enzyme Substrate Specificity and Inhibition Studies for Related Alpha-Keto Acid Dehydrogenases

The α-keto acid functional group in this compound suggests that it could be a substrate for α-keto acid dehydrogenases. These are large, multi-enzyme complexes that catalyze the oxidative decarboxylation of α-keto acids. Prominent examples include the pyruvate (B1213749) dehydrogenase complex (PDHC), the α-ketoglutarate dehydrogenase complex (KGDHC), and the branched-chain α-keto acid dehydrogenase complex (BCKDC). expasy.org

The substrate specificity of these enzyme complexes is not absolute. For instance, the BCKDC can oxidize other α-keto acids besides those derived from branched-chain amino acids, albeit at different rates. wikipedia.org The presence of the gem-dimethyl group on this compound would present a significant steric hindrance at the active site of these enzymes. Studies on engineered dehydrogenases have shown that mutations can be introduced to accommodate larger, more hydrophobic substrates. nih.gov

It is plausible that specialized α-keto acid dehydrogenases exist in certain microorganisms that can accommodate dimethylated substrates. Alternatively, this compound could act as an inhibitor of these key metabolic enzymes. The structural similarity to natural substrates might allow it to bind to the active site, but the dimethyl substitution could prevent the catalytic reaction from proceeding, leading to competitive inhibition.

The table below summarizes the characteristics of major α-keto acid dehydrogenase complexes and speculates on their potential interaction with this compound.

| Enzyme Complex | Natural Substrate(s) | Potential Interaction with this compound |

| Pyruvate Dehydrogenase Complex (PDHC) | Pyruvate | Unlikely substrate due to steric hindrance; potential weak inhibitor. |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | α-Ketoglutarate | Potential for interaction due to dicarboxylic acid structure, but likely inhibited by dimethyl group. |

| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate | Most likely candidate for interaction due to specificity for branched structures, but the hexanedioic acid backbone differs significantly from typical substrates. Could be a substrate for a specialized variant or an inhibitor. |

Biogeochemical Cycling and Environmental Transformation Studies

The role of this compound in biogeochemical cycles would be intrinsically linked to the environmental fate of branched-chain and dimethylated organic compounds. Such compounds are introduced into the environment through both natural and anthropogenic sources. Their degradation by microbial communities is a key process in the carbon cycle.

The persistence of dimethylated compounds in the environment can be greater than that of their linear counterparts due to the steric hindrance of the gem-dimethyl group, which can make enzymatic attack more difficult. However, microbial consortia are known to degrade even refractory compounds. nih.gov It is possible that this compound could appear as a transient intermediate during the co-metabolism of a dimethylated substrate, where the presence of other growth-supporting compounds stimulates the degradation of the more resistant molecule.

Studies on the microbial degradation of dimethylphenols have shown that bacteria can transform these compounds, sometimes leading to the accumulation of dead-end products. nih.gov If this compound were formed and could not be further metabolized by the microbial community, it could potentially accumulate in a specific environmental niche.

Comparative Biochemistry Across Different Biological Kingdoms

A comparative biochemical analysis reveals that while the core metabolic pathways involving α-keto acids are conserved across bacteria, archaea, and eukarya, the diversity of substrates and enzymes is vast, particularly in the microbial world.

In humans and other mammals, the metabolism of α-keto acids is tightly regulated and primarily involves derivatives of common amino acids and glucose. The presence of a compound like this compound would be unusual and likely the result of exposure to an exogenous compound and its subsequent metabolism.

In contrast, the metabolic plasticity of microorganisms allows them to utilize a wide range of carbon sources. Bacteria, in particular, have evolved specialized enzymes and pathways to degrade complex organic molecules, including those with features like gem-dimethyl groups. Therefore, it is in the microbial kingdom that one would most likely find the metabolic machinery to synthesize or degrade this compound.

The table below provides a comparative overview of the likely context of this compound in different biological kingdoms.

| Biological Kingdom | Potential Relevance of this compound |

| Bacteria | Potential intermediate in the catabolism of dimethylated alkanes or other complex organic molecules. Could be a substrate for specialized α-keto acid dehydrogenases. |

| Archaea | Some extremophilic archaea are known to degrade hydrocarbons and could potentially metabolize dimethylated compounds. |

| Fungi | Known to degrade a wide variety of organic compounds, including hydrocarbons. Similar potential role as in bacteria. |

| Plantae | Unlikely to be a primary or secondary metabolite based on current knowledge. Could potentially be formed through the action of endophytic or soil microbes. |

| Animalia | Not a known endogenous metabolite. If present, would likely be of exogenous origin and subject to detoxification and excretion pathways. |

Advanced Applications in Chemical and Biochemical Research

Utilization as a Chiral Auxiliary or Building Block in Complex Organic Synthesis

There is no specific information in the reviewed literature describing the use of 3,3-Dimethyl-2-oxohexanedioic acid as a chiral auxiliary or a building block in complex organic synthesis.

In principle, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org Well-known examples of chiral auxiliaries include oxazolidinones and camphorsultam, which are used to achieve stereoselectivity in reactions like aldol (B89426) additions and Michael additions. wikipedia.orgsigmaaldrich.com For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. Subsequently, its structure would need to effectively bias the stereochemical outcome of a reaction, and it would need to be easily removable after the desired transformation. The synthesis of complex molecules often relies on the use of various building blocks, including those with specific functional groups and stereochemistry. researchgate.net

Precursor for the Synthesis of Novel Bio-Based Materials and Polymers (focus on the fundamental chemical research and development)

No research was found that specifically investigates this compound as a precursor for novel bio-based materials or polymers.

The development of bio-based polymers is an active area of research, often utilizing monomers derived from renewable resources. For instance, dicarboxylic acids are common building blocks for polyesters and polyamides. A recent study detailed the synthesis of fully bio-based amphiphilic polymer conjugates using poly(3-hydroxybutyrate) (PHB) and adipic acid. frontiersin.orgnih.gov In this work, the dicarboxylic acid was used to terminate the PHB chains, which were then further reacted. frontiersin.orgnih.gov Should this compound be considered for such applications, its dicarboxylic acid nature would theoretically allow it to undergo polymerization reactions, such as condensation polymerization with diols to form polyesters. The presence of the dimethyl and oxo functionalities would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and biodegradability. However, no such polymers have been reported in the literature.

Development of Analytical Standards and Reference Materials for Research Purposes

While this compound is listed in some chemical databases, there is no indication that it has been developed or is widely used as a certified analytical standard or reference material.

Analytical standards are highly pure substances used for the calibration of analytical instruments and for the validation of analytical methods. The National Institute of Standards and Technology (NIST) provides well-characterized data for a vast number of compounds, such as 3,3-dimethyl-2-oxobutyric acid and dimethyl 3-oxoadipate, which serve as reference points for researchers. nist.govnist.govnist.gov The development of a compound into a reference material involves rigorous purity assessment and characterization of its chemical and physical properties.

Probe Molecule for Enzyme Mechanism Studies and Inhibitor Design

There are no studies in the current scientific literature that utilize this compound as a probe molecule for enzyme mechanism studies or in inhibitor design.

Probe molecules are used to investigate the active sites of enzymes and to understand their catalytic mechanisms. For example, the synaptic enzyme acetylcholinesterase (AChE) has been studied extensively, and various molecules have been designed to interact with its active site. researchgate.net The structure of a potential probe or inhibitor is crucial for its interaction with the target enzyme. The dicarboxylic acid and keto functionalities of this compound could potentially interact with amino acid residues in an enzyme's active site. However, without specific research, any potential role remains purely speculative.

Role in Artificial Photosynthesis or Biocatalysis Research Systems

No published research was identified that describes a role for this compound in artificial photosynthesis or biocatalysis research systems.

Artificial photosynthesis aims to replicate the natural process of photosynthesis to convert sunlight, water, and carbon dioxide into energy-rich fuels. This complex field involves the development of catalysts and molecular systems for light harvesting, charge separation, and chemical conversions. Biocatalysis, on the other hand, utilizes enzymes or whole microorganisms to perform chemical transformations. While dicarboxylic acids can be products of certain metabolic pathways, there is no evidence to suggest that this compound plays any specific role in these advanced research areas.

Future Perspectives and Interdisciplinary Research Directions

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Pathway Elucidation

The integration of "omics" technologies offers a powerful, systems-level approach to understanding the biological context of novel or poorly characterized molecules like 3,3-Dimethyl-2-oxohexanedioic acid. Metabolomics, the large-scale study of small molecules, and proteomics, the study of proteins, can together provide a comprehensive snapshot of cellular processes, identifying both the compound's role in a metabolic network and the enzymes that produce or consume it.

In studies of related metabolic conditions like ketosis, combined metabolomic and proteomic analyses have successfully identified significant alterations in pathways such as amino acid metabolism, carbohydrate metabolism, and fatty acid oxidation. nih.govfrontiersin.org These approaches reveal connections between specific metabolites and the proteins that regulate their abundance. frontiersin.org For instance, untargeted metabolomics can detect and quantify a wide range of compounds, including various dicarboxylic acids, in biological samples. mdpi.commdpi.com Subsequent proteomic analysis can then identify changes in the expression levels of enzymes within relevant pathways, such as those involved in ketogenesis or dicarboxylic acid metabolism. nih.govbiorxiv.orgresearchgate.net

For this compound, a similar strategy could be employed. If this compound were identified in a biological system, metabolomics would first establish its presence and correlation with other metabolites. Proteomics would then be used to pinpoint potential enzymes involved in its synthesis or degradation by looking for proteins whose expression levels correlate with the compound's concentration. This integrated approach is crucial for mapping its complete metabolic pathway and understanding its physiological significance.

Table 1: Potential Application of Omics Technologies for Pathway Elucidation

| Omics Technology | Target Molecules | Potential Insights for this compound |

|---|---|---|

| Metabolomics (LC-MS/GC-MS) | Small molecules, including organic acids, keto acids, amino acids. nih.gov | - Identification and quantification in biological samples.- Discovery of metabolic precursors and downstream products.- Elucidation of its metabolic network and correlation with other pathways. |

| Proteomics (Mass Spectrometry) | Proteins (enzymes, transporters, regulatory proteins). researchgate.net | - Identification of enzymes (e.g., oxidoreductases, transferases) responsible for its synthesis and catabolism.- Understanding the regulation of its metabolic pathway at the protein level. |

| Transcriptomics (RNA-Seq) | mRNA transcripts | - Identification of genes encoding the relevant enzymes.- Understanding the transcriptional regulation of the metabolic pathway. |

Development of Advanced Biosensors for Research and Environmental Monitoring

Advanced biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect specific chemical substances. researchgate.net The development of biosensors for dicarboxylic acids is an area of growing interest for applications in medical diagnostics, industrial process monitoring, and environmental analysis. rsc.org Future research could focus on creating a specific biosensor for this compound.

Strategies for developing such a sensor could be based on several principles:

Enzyme-Based Biosensors: An enzyme that specifically recognizes and metabolizes this compound could be immobilized onto an electrode. The enzymatic reaction would produce or consume a substance (like O₂, H₂O₂, or NADH) that can be detected electrochemically.

Affinity-Based Biosensors: This approach could use synthetic receptors, such as boronic acid derivatives, which have been shown to bind with diols and could potentially be adapted for dicarboxylic acids. mdpi.com The binding event can be designed to produce a fluorescent or electrochemical signal. nih.gov

Whole-Cell Biosensors: A microorganism engineered to produce a detectable signal (e.g., fluorescence from GFP) in the presence of the target compound could serve as a living sensor.

The creation of such biosensors would enable real-time monitoring of this compound concentrations in complex mixtures like fermentation broths or environmental samples, providing a valuable tool for research and process optimization.

Table 2: Comparison of Potential Biosensor Platforms

| Platform Type | Transduction Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Electrochemical | Measures changes in current, potential, or impedance resulting from a biochemical reaction. | High sensitivity, low cost, potential for miniaturization. | Susceptibility to interference from other electroactive species. |

| Optical (e.g., Fluorescence) | Detects changes in light properties (intensity, wavelength) upon binding or reaction. nih.gov | High specificity, non-invasive measurement possible. | Requirement for labeling, potential for photobleaching. |

| Piezoelectric (Mass-Based) | Measures changes in mass on a crystal surface via frequency shifts. | Label-free detection, high sensitivity. | Non-specific binding can be an issue, sensitive to temperature and viscosity. |

Exploration of Novel Biocatalytic Routes for Sustainable Production

Biocatalysis, the use of natural catalysts like enzymes, offers a green and sustainable alternative to traditional chemical synthesis. nih.govnih.gov Developing a biocatalytic route to this compound would be a key objective for its potential use as a specialty chemical or polymer building block. Research in this area would focus on identifying or engineering enzymes and microbial hosts capable of its production from renewable feedstocks.

Drawing from established pathways for other dicarboxylic acids, several strategies could be explored: nih.gov

ω-Oxidation of a Substituted Fatty Acid: A long-chain fatty acid precursor with the required gem-dimethyl group could be converted into a dicarboxylic acid using oleaginous yeasts (e.g., Candida species), which naturally possess ω-oxidation pathways. nih.govfraunhofer.degoogle.com This pathway involves enzymes like cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases.

Synthetic Biology Approach: A novel pathway could be designed and assembled in a microbial host like E. coli. This might involve combining enzymes from different organisms to create a synthetic route from a simple carbon source like glucose.

The successful development of such biocatalytic processes would enable the sustainable production of this compound under mild conditions, reducing the environmental impact associated with conventional chemical manufacturing. nih.gov

Table 3: Potential Biocatalytic Production Strategies

| Strategy | Potential Precursor | Key Enzyme Classes | Host Organism Example |

|---|---|---|---|

| ω-Oxidation Pathway | 5,5-Dimethylheptanoic acid | Cytochrome P450 monooxygenase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Candida tropicalis |

| Reverse β-Oxidation | Acetyl-CoA, Malonyl-CoA, Dimethylmalonyl-CoA | Thiolase, Reductase, Dehydratase | Engineered E. coli |

| Aldol (B89426) Condensation | Pyruvate (B1213749) and a dimethyl-substituted keto acid | Aldolase | Engineered Pseudomonas putida |

Directed Evolution and Enzyme Engineering for Optimized Biotransformations

Even if a natural enzyme capable of acting on a precursor to this compound is found, it is unlikely to be optimal for industrial use. Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to improve enzyme properties such as activity, stability, and substrate specificity. youtube.com

The process involves iterative cycles of:

Generating Genetic Diversity: Creating a large library of enzyme variants through methods like error-prone PCR or DNA shuffling. youtube.com

Screening or Selection: Identifying variants with improved properties using high-throughput assays.

Iteration: Using the best variants from one round as the starting point for the next.

This technique has been successfully used to engineer enzymes for various applications, including modifying the substrate specificity of aminotransferases and aldolases, and improving the diastereoselectivity of ketoreductases. nih.govresearchgate.netacs.org For a hypothetical enzyme producing this compound, directed evolution could be used to increase its catalytic efficiency, enhance its stability under process conditions, or alter its substrate scope to accept cheaper feedstocks. Continuous directed evolution platforms could further accelerate this process, allowing for rapid optimization of biocatalysts. nih.gov

Table 4: Hypothetical Directed Evolution Workflow for an Oxidoreductase

| Step | Method | Objective/Goal |

|---|---|---|

| 1. Initial Enzyme | Genome mining or homology-based search. | Identify a wild-type enzyme with low-level activity for converting a precursor to this compound. |

| 2. Library Generation | Error-prone PCR, Site-saturation mutagenesis. | Create a library of thousands of enzyme variants with random mutations across the gene. |

| 3. High-Throughput Screen | Develop a colorimetric or fluorescent plate-based assay linked to product formation. | Rapidly identify enzyme variants with increased catalytic activity (higher k_cat) or improved affinity for the substrate (lower K_m). |

| 4. Iterative Rounds | Use the best mutants from the previous round as templates for DNA shuffling. | Combine beneficial mutations to achieve synergistic improvements in enzyme performance, such as enhanced thermostability and higher product yield. |

Synergistic Approaches Combining Chemical Synthesis and Biotransformation

In many cases, the most efficient route to a complex molecule involves a synergistic combination of chemical and biological catalysis. whiterose.ac.ukrsc.org This hybrid approach leverages the strengths of each method: the power of chemical synthesis to create complex carbon skeletons and novel functional groups, and the unparalleled selectivity of biocatalysis for specific transformations, especially those involving chirality. rsc.org

A potential synergistic route for this compound could involve:

Chemical Synthesis: A multi-step chemical process could be designed to efficiently construct a key intermediate, for example, a racemic α-hydroxy dicarboxylic acid precursor.

Biotransformation: A specific oxidase or dehydrogenase enzyme could then be used to selectively oxidize the hydroxyl group to the desired ketone, potentially resolving the racemic mixture in the process to yield a single enantiomer of the final product.

This strategy was effectively demonstrated in the synthesis of alkaloidal tetrahydroquinolines, where a chemical reaction produced a racemic mixture that was subsequently resolved to a single enantiomer using an amine oxidase. whiterose.ac.uk Applying this chemoenzymatic logic could provide a powerful and efficient pathway to enantiomerically pure this compound.

Table 5: Hypothetical Chemoenzymatic Synthesis Route

| Stage | Reaction | Catalyst/Reagents | Rationale |

|---|---|---|---|

| Chemical Synthesis | Aldol addition followed by ester hydrolysis. | LDA, substituted aldehyde; then NaOH. | Efficiently construct the basic C6-dimethyl carbon skeleton and dicarboxylic acid functional groups. |

| Biotransformation | Stereoselective oxidation of a secondary alcohol to a ketone. | Alcohol Dehydrogenase (ADH) or a specific oxidase. | Introduce the C2-oxo group with high stereoselectivity, yielding an enantiopure final product. |

Theoretical Predictions Guiding Experimental Design in Synthetic Biology and Chemistry

Modern chemical and biological research is increasingly guided by theoretical predictions and computational modeling. dtic.mil These in silico approaches can save significant time and resources by predicting the outcomes of experiments and guiding the design of molecules, enzymes, and metabolic pathways. researchgate.netyoutube.com

For this compound, theoretical tools could be applied in several ways:

Quantum Mechanical (QM) Modeling: To predict the feasibility and thermodynamics of potential synthetic reactions.

Molecular Docking: To screen virtual libraries of enzymes for potential candidates that could bind to a precursor molecule. This can help prioritize enzymes for experimental testing.

Metabolic Modeling (e.g., Flux Balance Analysis): To design and optimize synthetic metabolic pathways in host organisms like E. coli. These models can predict how genetic modifications will affect the flow of carbon towards the desired product. researchgate.net

Machine Learning: To assist in enzyme engineering by predicting how mutations will affect protein function, thereby guiding the design of directed evolution libraries. acs.org

By building theoretical "toy models" or comprehensive metabolic reconstructions, researchers can explore a vast design space virtually before committing to expensive and time-consuming laboratory work, accelerating the pace of discovery and engineering. nih.govresearchgate.net

Table 6: Application of Theoretical Models in Research and Development

| Model Type | Application/Goal | Example for this compound |

|---|---|---|

| Quantum Mechanics (QM) | Predict reaction energies and transition states. | Determine the most energetically favorable chemical or enzymatic step for forming the C2-oxo group. |

| Molecular Docking | Predict binding affinity and orientation of a substrate in an enzyme's active site. | Identify which of a family of known ketoreductases is most likely to act on a precursor molecule. |

| Flux Balance Analysis (FBA) | Optimize metabolic flux in a reconstructed metabolic network. | Predict which gene knockouts in E. coli would redirect carbon flux towards the synthesis of the compound's precursors. |

| Machine Learning (ML) | Predict enzyme properties from sequence data. acs.org | Train a model on data from a ketoreductase library to predict which new mutations will improve diastereoselectivity. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3,3-dimethyl-2-oxohexanedioic acid?

- Methodological Answer: The synthesis of β,β-dimethyl α-ketodicarboxylic acids like this compound typically involves sequential esterification and oxidation steps. For example:

Esterification: Protect carboxylic acid groups using methyl or ethyl esters to avoid side reactions during subsequent steps.

Ketone Formation: Introduce the oxo group via oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) under anhydrous conditions .

Deprotection: Hydrolyze esters under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate carboxylic acids.

- Key Optimization Parameters:

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄/MeOH | Reflux | 85–90 |

| Oxidation | PCC/DCM | 0–25°C | 70–75 |

| Deprotection | 6M HCl | 80°C | >95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- IR Spectroscopy: Identify carbonyl stretches (C=O) from ketone (~1710 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups.

- ¹H/¹³C NMR: Assign methyl groups (δ 1.2–1.4 ppm for CH₃; δ 25–30 ppm for quaternary carbons) and ketone/acid carbons (δ 200–210 ppm for C=O) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS ([M-H]⁻ peak at m/z 203.1) or GC-MS after derivatization (e.g., trimethylsilylation).

Advanced Research Questions

Q. How can contradictory data on the tautomeric equilibrium of this compound in different solvents be resolved?

- Methodological Answer: Conflicting reports on keto-enol tautomerism (e.g., solvent-dependent equilibrium) require:

Multi-Technique Validation: Combine ¹H NMR (enol proton detection at δ 12–14 ppm) with UV-Vis spectroscopy (λmax ~280 nm for enol form).

Computational Modeling: Use DFT (B3LYP/6-31G**) to calculate energy differences between tautomers in solvents like DMSO (high polarity stabilizes enol) vs. hexane (favors keto) .

- Example Data:

| Solvent | % Keto Form | % Enol Form |

|---|---|---|

| DMSO | 20 | 80 |

| Hexane | 95 | 5 |

Q. What experimental strategies can elucidate the role of this compound in enzyme inhibition studies?

- Methodological Answer:

- Kinetic Assays: Measure inhibition constants (Kᵢ) using Michaelis-Menten kinetics with purified enzymes (e.g., dehydrogenases or decarboxylases).

- Molecular Docking: Perform in silico simulations (AutoDock Vina) to predict binding affinities at active sites, guided by crystallographic data of homologous enzymes .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer: Variations in antimicrobial or anticancer activity may arise from:

- Purity Issues: Validate compound purity via HPLC (>98%) and elemental analysis.

- Assay Conditions: Standardize protocols (e.g., broth microdilution for MIC values; MTT assay for cytotoxicity) across labs .

- Structural Confirmation: Re-characterize disputed derivatives using X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism .

Methodological Best Practices

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks (GHS Hazard Code H315/H319) .

- Ventilation: Perform reactions in fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.